molecular formula C14H10ClN3O2 B14157054 2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 187999-34-4

2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B14157054
CAS No.: 187999-34-4
M. Wt: 287.70 g/mol
InChI Key: KTEJCXHMVKKPBM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

    Common Reagents and Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

    Major Products: The products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand biological pathways and interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid include:

    Pyrazolo[3,4-d]pyrimidine: Known for its use in medicinal chemistry.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential therapeutic applications.

    Indole Derivatives: These compounds share some structural similarities and are widely studied for their biological activities.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

CAS No.

187999-34-4

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C14H10ClN3O2/c1-8-11(14(19)20)7-16-13-6-12(17-18(8)13)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20)

InChI Key

KTEJCXHMVKKPBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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